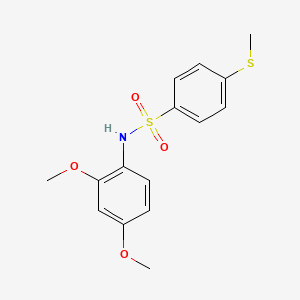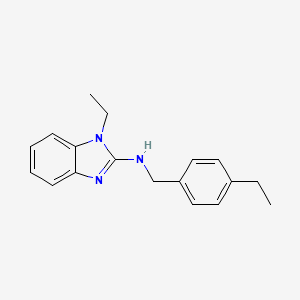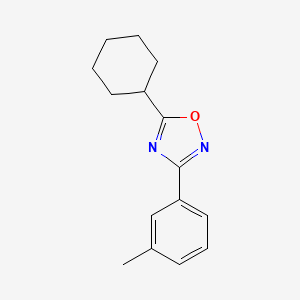![molecular formula C21H20ClN3O B5851207 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline, also known as CP-122,288, is a synthetic compound that belongs to the class of quinolone carboxamides. This compound has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and schizophrenia. In
Mechanism of Action
The exact mechanism of action of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, this compound has also been shown to act as an antagonist at the D2 receptor, which is involved in the regulation of dopamine signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In preclinical studies, this compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to reduce the levels of corticosterone, a hormone that is involved in the stress response.
Advantages and Limitations for Lab Experiments
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. In addition, this compound has been shown to have a favorable pharmacokinetic profile, which makes it suitable for use in animal models.
However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels in the body. In addition, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
For the study of 4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline include the exploration of its potential use in the treatment of other medical conditions, the development of more selective compounds, and the study of its long-term effects on the brain and body.
Synthesis Methods
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with piperazine, followed by the reaction of the resulting compound with 2-methylquinoline-4-carboxylic acid. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to yield high purity and high yield of this compound.
Scientific Research Applications
4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline has been extensively studied for its potential use in the treatment of various medical conditions. In preclinical studies, this compound has shown promising results in reducing symptoms of depression and anxiety in animal models. In addition, this compound has also been studied for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic properties.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c1-15-13-19(18-7-2-3-8-20(18)23-15)21(26)25-11-9-24(10-12-25)17-6-4-5-16(22)14-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVZWAEFWGOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)




![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)






![2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)